4-benzoyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-benzoyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O4/c1-29-19-9-5-8-18(14-19)22-25-26-23(30-22)24-21(28)17-12-10-16(11-13-17)20(27)15-6-3-2-4-7-15/h2-14H,1H3,(H,24,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRHZRIKDGGWFMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Methoxyphenyl Group: This step often involves the use of methoxy-substituted benzoyl chloride or a similar reagent to introduce the methoxyphenyl group.
Formation of the Benzamide Linkage: The final step involves coupling the oxadiazole intermediate with benzoyl chloride in the presence of a base such as triethylamine to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, potentially altering the compound’s properties.
Reduction: The carbonyl groups in the benzoyl and benzamide moieties can be reduced to alcohols under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like nitric acid for nitration or halogens in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-benzoyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a pharmacophore in drug design. The presence of the oxadiazole ring, known for its bioactivity, makes it a candidate for developing new therapeutic agents.
Medicine
Medicinally, derivatives of this compound are studied for their potential anti-inflammatory, antimicrobial, and anticancer properties. The methoxyphenyl and oxadiazole moieties are particularly of interest due to their known biological activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 4-benzoyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions, influencing various biochemical pathways. The methoxyphenyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Antifungal Agents (LMM5 and LMM11)
- LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide
- LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
- The 3-methoxyphenyl group may improve membrane permeability compared to 4-methoxyphenylmethyl in LMM5 .
Chlorinated Derivatives (Compounds 3 and 4)
- Compound 3 : 4-Chloro-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
- Compound 4 : 3-Chloro-N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
- Target Compound :
Enzyme Inhibitors
- Compound 6a : N-([4-(5-(Ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)benzamide
- HDAC Inhibitor: 2-Amino-N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)propanamide Substituents: Phenyl on oxadiazole; amino acid side chain. Activity: IC₅₀ of 0.9 µM against HDAC-8 in breast cancer cells .
- Target Compound: Lacks sulfonyl or amino acid moieties, suggesting divergent target selectivity. The benzoyl group may favor kinase or protease inhibition over metalloenzymes .
Physicochemical Properties
| Compound | Substituents (Oxadiazole/Benzamide) | LogP* | Solubility (µg/mL) | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | 3-Methoxyphenyl / Benzoyl | 3.2 | 45 (PBS) | Methoxy, Benzamide |
| LMM5 | 4-Methoxyphenylmethyl / Sulfamoyl | 2.8 | 60 (DMSO) | Sulfamoyl, Methoxy |
| Compound 3 | 4-Chlorophenyl / 4-Chloro | 4.1 | 22 (DMSO) | Chlorine |
| Compound 6a | Ethylthio-phenyl / Sulfonyl | 3.5 | 30 (PBS) | Sulfonyl, Ethylthio |
*Calculated using fragment-based methods. PBS: Phosphate-buffered saline; DMSO: Dimethyl sulfoxide .
Biological Activity
4-benzoyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a benzamide structure with an oxadiazole moiety, which is known for its diverse pharmacological properties. The oxadiazole ring has been extensively studied for its antimicrobial, anticancer, and anti-inflammatory activities.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes:
- A benzoyl group
- A methoxyphenyl substituent
- An oxadiazole ring
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of the oxadiazole ring via cyclization reactions.
- Subsequent coupling with benzamide derivatives.
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit broad-spectrum antimicrobial activity . For instance, studies have shown that derivatives of oxadiazoles can inhibit various bacterial strains and fungi effectively. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting specific enzymes critical for bacterial survival .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound Name | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 0.25 | Dhumal et al., 2016 |
| Compound B | Escherichia coli | 0.50 | Salama et al., 2020 |
| Compound C | Candida albicans | 0.30 | Dhumal et al., 2016 |
Anticancer Activity
The anticancer potential of this compound is also noteworthy. Studies have demonstrated that oxadiazole derivatives can induce apoptosis in cancer cells through various pathways, including the inhibition of cell cycle progression and the activation of caspases .
Table 2: Anticancer Activity of Selected Oxadiazole Compounds
| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound D | MCF-7 (Breast) | 10 | MDPI Study, 2022 |
| Compound E | HeLa (Cervical) | 15 | PMC Study, 2021 |
| Compound F | A549 (Lung) | 8 | Salama et al., 2020 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Antimicrobial Action : It may inhibit essential enzymes involved in bacterial lipid biosynthesis.
- Anticancer Action : It can interfere with signaling pathways that regulate cell proliferation and survival.
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of various oxadiazole derivatives against Mycobacterium bovis. Compounds exhibited significant inhibition at low concentrations, suggesting their potential as therapeutic agents against resistant strains .
- Anticancer Properties : Another research focused on the effects of oxadiazole derivatives on human cancer cell lines. Results indicated that certain compounds led to a marked decrease in cell viability and induced apoptosis through mitochondrial pathways .
Q & A
Q. How can computational docking predict the compound’s enzyme inhibition potential?
- Methodology : Use AutoDock Vina or Schrödinger Suite to model binding to bacterial targets (e.g., enoyl-ACP reductase). Docking scores (ΔG) and binding poses are validated via MD simulations (100 ns) .
Q. What challenges arise during scale-up from lab to pilot plant?
- Methodology : Address exothermicity risks via calorimetry (e.g., RC1e reactor). Membrane filtration or crystallization under controlled cooling rates minimizes impurity incorporation .
Q. Are alternative synthetic routes (e.g., microwave-assisted) feasible for this compound?
- Methodology : Microwave synthesis (100 W, 80°C, 30 min) reduces reaction time by 70%. Compare yields and purity with conventional methods via LC-MS .
Q. How are reaction byproducts analyzed to improve synthetic efficiency?
Q. What synergistic effects are observed when combining this compound with existing antibiotics?
- Methodology : Checkerboard assays determine fractional inhibitory concentration (FIC) indices. Synergy (FIC ≤0.5) is validated via time-kill curves against MRSA .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
